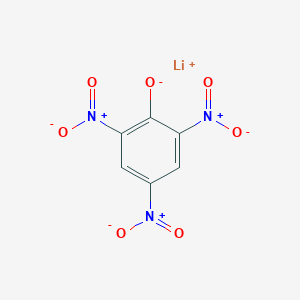

Lithium picrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18390-55-1 |

|---|---|

Molecular Formula |

C6H2LiN3O7 |

Molecular Weight |

235.1 g/mol |

IUPAC Name |

lithium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C6H3N3O7.Li/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 |

InChI Key |

XPSAAFFCAJIBSC-UHFFFAOYSA-M |

SMILES |

[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

18390-55-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Lithium Picrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium picrate (B76445), with the chemical formula C₆H₂LiN₃O₇, is the lithium salt of picric acid (2,4,6-trinitrophenol). Like other metallic picrates, it is an energetic material and requires careful handling.[1] While the applications of picrate salts have historically been in dyes, explosives, and analytical chemistry, the unique properties of the lithium cation (Li⁺) lend a particular interest to this compound, especially from the perspective of materials science and potentially, pharmacology.[2][3] This guide provides a comprehensive overview of the fundamental chemical, physical, and thermal properties of lithium picrate, detailed experimental protocols, and a discussion of the known biological effects of its constituent ions.

Chemical and Physical Properties

This compound is a crystalline solid.[4] Its properties are a composite of the lithium cation and the picrate anion. It is known to exist as a hydrate, specifically this compound monohydrate.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 18390-55-1 | [5] |

| Molecular Formula | C₆H₂LiN₃O₇ | [5] |

| Molecular Weight | 235.04 g/mol | [5] |

| Appearance | Yellowish needle-like crystals |

Table 1: General Properties of this compound

| Property | Value | Conditions | Reference |

| Boiling Point | 303.6 °C | at 760 mmHg | [6] |

| Flash Point | 133.9 °C | [6] | |

| Vapor Pressure | 0.000514 mmHg | at 25 °C | [6] |

Table 2: Physicochemical Properties of this compound

Synthesis and Purification

Experimental Protocol: Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound from lithium carbonate and picric acid.

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Picric acid (2,4,6-trinitrophenol)

-

Deionized water

-

Acetone

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Preparation of Picric Acid Solution: Prepare a 1.15% (w/v) solution of picric acid in deionized water. For example, dissolve 23 g of picric acid in 2000 mL of deionized water. Gentle heating may be required to fully dissolve the picric acid.

-

Reaction: Slowly add 7.4 g of lithium carbonate to the stirred picric acid solution at room temperature. Effervescence (evolution of CO₂) will be observed. Continue stirring until the gas evolution ceases and the solution becomes clear.

-

Crystallization: Pour the resulting clear yellow solution into a shallow dish or crystallizing dish and allow the solvent to evaporate slowly in a fume hood. This will yield crude, yellowish, needle-like crystals of this compound.

-

Purification (Recrystallization): a. Dissolve the crude crystals in a minimal amount of hot acetone. b. Filter the hot solution to remove any insoluble impurities. c. To the filtrate, add dichloromethane (approximately 10 volumes of CH₂Cl₂ for every 1 volume of acetone) to induce recrystallization. d. Collect the purified needle-like crystals by filtration. e. Dry the crystals under vacuum at a slightly elevated temperature (e.g., 45°C) for 48 hours to remove residual solvents.[4]

Safety Precautions:

-

Picric acid and its salts are explosive and should be handled with extreme care. Avoid friction, impact, and heat.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

Thermal Properties and Stability

This compound's thermal behavior is of significant interest due to its energetic nature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial techniques for characterizing its stability and decomposition.

Thermal Analysis Data

| Parameter | Value | Method | Reference |

| Dehydration Temperature Range | 77 - 227 °C (350 - 500 K) | TGA | |

| Activation Energy of Decomposition | 127.4 kJ/mol | DSC |

Table 3: Thermal Properties of this compound

Experimental Protocols for Thermal Analysis

4.2.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the decomposition temperature and enthalpy of decomposition.

-

Instrumentation: A standard DSC instrument.

-

Sample Preparation: A small amount of this compound (1-5 mg) is accurately weighed into an aluminum or gold-plated sample pan. The pan is hermetically sealed.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: A nitrogen atmosphere is typically used to prevent oxidative side reactions.

-

-

Data Analysis: The DSC curve will show an exothermic peak corresponding to the decomposition of the sample. The onset temperature of this peak is taken as the decomposition temperature, and the area under the peak is proportional to the enthalpy of decomposition.[7][8]

4.2.2 Thermogravimetric Analysis (TGA)

-

Objective: To determine the dehydration and decomposition temperatures and to quantify mass loss.

-

Instrumentation: A standard TGA instrument.

-

Sample Preparation: A small amount of this compound (5-10 mg) is placed in a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: A nitrogen atmosphere is typically used.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. A step in the curve indicates a mass loss event, such as dehydration or decomposition.[7][8][9] The TGA curve for this compound monohydrate is expected to show an initial mass loss corresponding to the loss of one water molecule, followed by a more significant mass loss at higher temperatures due to decomposition.[10]

Spectroscopic Properties

Spectroscopic techniques are essential for the structural characterization of this compound.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, nitro groups, and the phenoxide C-O bond. The presence of water of hydration would be indicated by a broad absorption in the 3200-3500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon and proton framework of the molecule and to probe the environment of the lithium ion.

-

¹H NMR: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the two aromatic protons of the picrate anion.[11]

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the aromatic ring.

-

⁷Li NMR: ⁷Li NMR spectroscopy is a powerful tool for studying the coordination environment of the lithium ion in both solution and the solid state.[12][13][14] The chemical shift of the ⁷Li signal can provide information about the nature of the solvent-lithium and anion-lithium interactions.[15][16]

Raman Spectroscopy

-

Objective: To provide complementary information to IR spectroscopy, particularly for the symmetric vibrations of the nitro groups and the aromatic ring.

-

Expected Features: The Raman spectrum would be expected to show strong bands corresponding to the symmetric stretching modes of the NO₂ groups.[17][18][19]

Biological Properties and Relevance to Drug Development

There is currently no specific data available in the scientific literature regarding the biological activity or effects on signaling pathways of the intact this compound salt. The biological profile of this compound is therefore considered as a composite of its constituent ions: the lithium cation (Li⁺) and the picrate anion.

Biological Activity of the Lithium Cation (Li⁺)

The lithium cation is a well-established therapeutic agent, primarily used as a mood stabilizer in the treatment of bipolar disorder.[20] Its mechanism of action is complex and not fully elucidated but is known to involve the modulation of several intracellular signaling pathways. For drug development professionals, understanding these pathways is crucial for identifying new therapeutic targets and for understanding the potential pharmacological effects of any lithium-containing compound.

Two of the most well-studied targets of lithium are Glycogen Synthase Kinase-3 (GSK-3) and Inositol (B14025) Monophosphatase (IMPase).

6.1.1 Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a serine/threonine kinase that plays a key role in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[21][22][23][24][25] Lithium directly inhibits GSK-3 by competing with magnesium ions for a binding site on the enzyme.[22] This inhibition leads to the dephosphorylation and activation of a variety of downstream targets, including transcription factors that promote cell survival and neurogenesis. The inhibition of GSK-3 is considered a key mechanism underlying the neuroprotective and mood-stabilizing effects of lithium.[21][22][23]

Caption: Lithium's inhibitory effect on the Wnt/β-catenin signaling pathway via GSK-3.

6.1.2 Inhibition of Inositol Monophosphatase (IMPase)

The phosphatidylinositol (PI) signaling pathway is a crucial second messenger system involved in the action of many hormones and neurotransmitters.[26][27][28][29][30] Lithium is an uncompetitive inhibitor of IMPase, an enzyme that catalyzes the final step in the recycling of inositol.[26][29] By inhibiting IMPase, lithium leads to a depletion of cellular inositol levels, which in turn attenuates the PI signaling cascade.[31][32] This is thought to dampen the hyperactivity of certain neuronal pathways implicated in bipolar disorder.[20][33]

Caption: Lithium's inhibitory effect on the inositol phosphate signaling pathway via IMPase.

Biological Activity of the Picrate Anion

The picrate anion is generally considered to be cytotoxic. Its biological effects are often associated with its ability to uncouple oxidative phosphorylation.[34] Historically, picric acid had some applications as an antiseptic and for treating burns, but these uses have been discontinued (B1498344) due to its toxicity and the risk of forming sensitive picrate salts.[2] For drug development, the picrate moiety would likely be a liability due to its inherent toxicity and explosive nature.

Handling and Storage

This compound is an energetic material and must be handled with care.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Store in a tightly sealed container. Avoid contact with metals to prevent the formation of more sensitive heavy metal picrates.[35][36]

-

Handling: Use non-sparking tools. Avoid creating dust. Wear appropriate PPE, including safety glasses, gloves, and a flame-retardant lab coat.[35]

Conclusion

This compound is a well-defined chemical compound with interesting thermal and spectroscopic properties. While its practical applications are limited by its energetic nature and the toxicity of the picrate anion, the study of its fundamental properties provides valuable insights for materials science and coordination chemistry. For drug development professionals, the primary interest in this compound lies in the well-documented and complex pharmacology of the lithium cation. The signaling pathways modulated by lithium, particularly the inhibition of GSK-3 and IMPase, remain critical areas of research for the development of new therapeutics for neurological and psychiatric disorders. Any potential therapeutic application of a lithium-containing compound would necessitate the replacement of the picrate anion with a pharmaceutically acceptable counter-ion.

References

- 1. Picrate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 18390-55-1 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 13. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 15. 7Li and 13C solid-state NMR spectra of lithium cuprates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 17. researchgate.net [researchgate.net]

- 18. pragolab.cz [pragolab.cz]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Understanding The Therapeutic Action of Lithium: The Brain as Complex Real Estate » Chicago Psychiatry Associates [chicagopsychiatryassociates.org]

- 21. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway [mdpi.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Inhibitors of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]

- 28. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 29. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Inositol monophosphatase 1 - Wikipedia [en.wikipedia.org]

- 31. Frontiers | Modulation of Gq/PLC-Mediated Signaling by Acute Lithium Exposure [frontiersin.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Picric acid, sodium salt | C6H2N3NaO7 | CID 62496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. Page loading... [wap.guidechem.com]

- 36. tygersci.com [tygersci.com]

Lithium Picrate: A Technical Overview of its Chemical Properties and Limited Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium picrate (B76445), the lithium salt of picric acid, is a chemical compound with the CAS number 18390-55-1. While its chemical synthesis and basic physical properties are documented, its application and detailed biological effects remain largely unexplored in publicly available scientific literature. This technical guide provides a comprehensive summary of the known information regarding lithium picrate, including its chemical structure, synthesis, and the general biological activities associated with the lithium ion. It is important to note a significant gap in research specifically investigating the pharmacological or toxicological profile of this compound as a distinct entity. Therefore, much of the biological context provided herein is extrapolated from studies on other lithium salts, such as lithium carbonate and lithium chloride, which are extensively used in pharmacology.

Chemical Structure and Properties

This compound is an ionic compound formed from the lithium cation (Li⁺) and the picrate anion (C₆H₂N₃O₇⁻). The picrate anion is derived from picric acid (2,4,6-trinitrophenol).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18390-55-1 | [1][2][3][4] |

| Molecular Formula | C₆H₂LiN₃O₇ | [1] |

| Molecular Weight | 235.037 g/mol | |

| Synonyms | Lithium 2,4,6-trinitrophenolate, Phenol, 2,4,6-trinitro-, lithium salt | [1][2][3] |

| Canonical SMILES | [Li+].C1=C(C=C(C(=C1--INVALID-LINK--[O-])[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [1][5] |

| InChIKey | XPSAAFFCAJIBSC-UHFFFAOYSA-M | [1][5] |

| Boiling Point | 303.6°C at 760 mmHg | [3] |

| Flash Point | 133.9°C | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of lithium carbonate with picric acid. The following protocol is adapted from documented procedures:

Objective: To synthesize this compound from lithium carbonate and picric acid.

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Picric acid (C₆H₃N₃O₇)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Reaction vessel (e.g., beaker)

-

Stirring apparatus

-

Filtration apparatus

-

Drying apparatus

Procedure:

-

Preparation of Picric Acid Solution: Prepare a 1.15% (w/v) aqueous solution of picric acid. For example, dissolve 23g of picric acid in 2000 mL of deionized water.

-

Reaction: Slowly add 7.4 g of lithium carbonate to the stirred picric acid solution. The addition should be gradual to control the effervescence of carbon dioxide gas.

-

Completion of Reaction: Continue stirring until the gas evolution ceases and the solution becomes clear.

-

Crystallization: Pour the resulting solution into a suitable container and allow the solvent to evaporate under draft ventilation. This will yield crude crystals of this compound.

-

Purification (Recrystallization): a. Dissolve the crude crystals in a minimal amount of acetone. b. Filter the acetone solution to remove any insoluble impurities. c. Add the filtrate to a larger volume of dichloromethane to induce recrystallization. d. Collect the purified crystals by filtration and dry them under vacuum at 45°C for 48 hours.[2]

Safety Precaution: Picric acid and its salts are explosive and should be handled with extreme care in a controlled laboratory setting.

Biological and Pharmacological Context: The Lithium Ion

Currently, there is a notable absence of specific research on the biological effects, signaling pathways, or potential therapeutic applications of This compound . The scientific literature predominantly focuses on the lithium ion itself, with lithium carbonate and lithium chloride being the salts most frequently studied and used in medicine, particularly for the treatment of bipolar disorder.[6][7][8]

The established mechanisms of action for the lithium ion involve the modulation of several intracellular signaling pathways.[6][9] It is plausible that this compound would serve as a source of lithium ions in a biological system, and thus, its effects could be broadly similar to other lithium salts. However, the influence of the picrate anion on the overall pharmacology and toxicology of the compound has not been investigated.

Potential Signaling Pathways Modulated by the Lithium Ion

The following diagram illustrates some of the key signaling pathways known to be affected by lithium, which could potentially be influenced by lithium delivered via this compound.

Caption: Putative signaling pathways modulated by the lithium ion.

Toxicology

There is no specific toxicological data available for this compound. The toxicity of lithium is well-documented and is primarily associated with elevated serum concentrations of the lithium ion.[10][11][12][13][14] Symptoms of lithium toxicity can range from mild (e.g., tremor, nausea) to severe (e.g., confusion, seizures, renal impairment).[12][13] The picrate anion is also known to be toxic. Therefore, it is reasonable to assume that this compound would exhibit toxicity associated with both of its constituent ions.

Applications and Future Directions

While the current applications of this compound in drug development and biological research appear to be non-existent based on available literature, its properties may lend themselves to other fields. Some chemical suppliers suggest its use in organic chemistry, analytical chemistry, and materials science, likely as a source of lithium ions in non-aqueous systems or as a potential component in electrochemical applications.[15][16][17][18][19][20][21]

For researchers and scientists, this compound represents an unexplored area. Future research could focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion of this compound to understand how the picrate anion affects the bioavailability and cellular uptake of lithium.

-

Toxicological Profiling: Conducting in vitro and in vivo studies to determine the specific toxicity profile of this compound and compare it to other lithium salts.

-

Unique Chemical Applications: Exploring its potential use as a catalyst, in specific organic reactions, or as a component in novel materials or battery technologies.[22][23]

Conclusion

This compound is a well-defined chemical compound with a known structure and synthesis method. However, there is a significant dearth of research into its biological effects and potential applications in drug development. The scientific community's understanding of lithium's therapeutic actions is derived almost exclusively from studies of other lithium salts. Consequently, this document serves to summarize the existing chemical knowledge of this compound and to highlight the vast, unexplored territory of its biological and pharmacological properties. Any researcher considering the use of this compound should proceed with caution, acknowledging the lack of specific safety and efficacy data and the inherent hazards associated with both lithium and picrate.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 18390-55-1 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound (18390-55-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. New Advances in the Pharmacology and Toxicology of Lithium: A Neurobiologically Oriented Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lithium: updated human knowledge using an evidence-based approach. Part II: Clinical pharmacology and therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Lithium nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lithium toxicology: effect of isotopic composition on lethality and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lithium intoxication: Incidence, clinical course and renal function – a population-based retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lithium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Evaluation of Sub-acute Oral Toxicity of Lithium Carbonate Microemulsion (Nano Size) on Liver and Kidney of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Strong texturing of lithium metal in batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. UChicago researchers work to improve batteries by looking at textures | University of Chicago News [news.uchicago.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to Lithium 2,4,6-trinitrophenolate: Physical and Chemical Characteristics

This technical guide provides a comprehensive overview of the physical and chemical properties of Lithium 2,4,6-trinitrophenolate, also known as lithium picrate (B76445). The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Physical and Chemical Properties

Lithium 2,4,6-trinitrophenolate is the lithium salt of picric acid. It is an energetic material, and precautions should be taken when handling it due to its potential for explosion.[1] The compound exists in hydrated forms, with a monohydrate being common and a metastable trihydrate also reported.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Lithium 2,4,6-trinitrophenolate.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₂LiN₃O₇ | [3] |

| Molecular Weight | 235.037 g/mol | [3] |

| CAS Number | 18390-55-1 | [3] |

| Appearance | Yellowish, needle-like or scaly crystals | [2] |

| Boiling Point | 303.6°C at 760 mmHg | [3][4] |

| Flash Point | 133.9°C | [3][4] |

| Vapor Pressure | 0.000514 mmHg at 25°C | [3][4] |

| Hydration | Exists as a 1.0 hydrate (B1144303); a metastable 3.0 hydrate has also been observed.[2] | |

| Thermal Decomposition | Dehydration of the crystalline water occurs between 350 K and 500 K.[2] | |

| Activation Energy of Decomposition | 127.4 kJ/mol (for the start of exothermic decomposition) | [2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Lithium 2,4,6-trinitrophenolate.

Synthesis of Lithium 2,4,6-trinitrophenolate

The following protocol is based on the synthesis from lithium carbonate and picric acid.[2]

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Picric acid (2,4,6-trinitrophenol)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Prepare a 1.15% aqueous solution of picric acid.

-

Slowly add 7.4 g of lithium carbonate to 2000 ml of the picric acid solution. The evolution of carbon dioxide gas will be observed.

-

Continue the addition until the reaction ceases and the solution becomes clear.

-

Pour the solution into a suitable vessel and allow it to dry under draft ventilation to obtain crude crystals.

-

Dissolve the crude crystals in 200 ml of acetone.

-

Remove any insoluble impurities by filtration.

-

Concentrate the filtrate to a volume of 100 ml.

-

For purification and recrystallization, add the concentrated acetone solution to 3000 ml of dichloromethane. This step helps to remove any unreacted picric acid.

-

Collect the resulting needle-like yellowish refined crystals.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of Lithium 2,4,6-trinitrophenolate.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and decomposition of energetic materials like this compound.[2]

General Protocol for TG-DSC Analysis:

-

Calibrate the TG-DSC instrument using standard reference materials (e.g., indium for temperature and enthalpy).

-

Accurately weigh a small sample (typically 0.5 - 5 mg) of the substance into an appropriate crucible (e.g., gold-evaporated aluminum crimp cell).[2]

-

Place the sample crucible and a reference crucible in the instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 K/min).[2]

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine dehydration temperatures, decomposition onsets, and melting points. To determine the activation energy of decomposition, the experiment is typically repeated at several different heating rates.[2]

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups and confirm the molecular structure of the synthesized compound.

General Protocol:

-

Prepare the sample, typically using the KBr pellet method where a small amount of the sample is mixed with dry potassium bromide and pressed into a transparent disk.

-

Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum for characteristic absorption bands. For alkali metal picrates, characteristic adsorptions include the N-O bond stretching at approximately 1330 cm⁻¹ and 1560 cm⁻¹, and the stretching between the phenyl group and oxygen at 1270 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule. Both ⁶Li and ⁷Li NMR can be utilized for lithium-containing compounds.[5]

General Protocol:

-

Dissolve the sample in a suitable deuterated solvent.

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C, ⁶Li, or ⁷Li).

-

Process and analyze the spectra to determine chemical shifts and coupling constants, which provide insights into the molecular structure.

Biological Context: Signaling Pathways of the Lithium Ion

While there is no specific information in the reviewed literature regarding the biological activity or signaling pathways of the intact Lithium 2,4,6-trinitrophenolate molecule, the lithium ion (Li⁺) itself is a well-established therapeutic agent, particularly in the treatment of bipolar disorder.[6][7] Its therapeutic effects are attributed to its interaction with several intracellular signaling pathways, most notably the Phosphatidylinositol (PI) signaling pathway and the Glycogen Synthase Kinase-3 (GSK-3) pathway.[6][8]

Inhibition of the Phosphatidylinositol (PI) Signaling Pathway

The lithium ion is known to inhibit inositol (B14025) monophosphatase (IMPase), an enzyme in the PI signaling cascade.[6] This inhibition leads to a reduction in the recycling of inositol, which is a precursor for the second messenger inositol trisphosphate (IP₃). This, in turn, dampens the cellular responses mediated by IP₃, which include calcium release and the activation of Protein Kinase C (PKC).[9]

Lithium's Effect on the PI/PKC Signaling Pathway

Caption: The inhibitory effect of the lithium ion on the PI/PKC signaling pathway.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Lithium directly inhibits GSK-3, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] GSK-3 is a key component of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3 by lithium prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell survival and neuroprotection.[6]

Lithium's Effect on the GSK-3 Signaling Pathway

Caption: The inhibitory effect of the lithium ion on the GSK-3 signaling pathway.

References

- 1. This compound | 18390-55-1 [chemicalbook.com]

- 2. jes.or.jp [jes.or.jp]

- 3. This compound | 18390-55-1 [chemnet.com]

- 4. This compound|lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal transduction pathways. Molecular targets for lithium's actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Advances in the Pharmacology and Toxicology of Lithium: A Neurobiologically Oriented Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Properties of Lithium Picrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of lithium picrate (B76445) (C₆H₂LiN₃O₇), a salt formed from the reaction of picric acid with a lithium base. The unique electronic and structural characteristics of the picrate anion, influenced by the electron-withdrawing nitro groups, give rise to distinct spectroscopic signatures. This document summarizes the available data for Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy of lithium picrate and related picrate compounds, presented in a format amenable to research and drug development applications.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the picrate anion. The position and intensity of the absorption bands can be influenced by the solvent and the nature of the cation-anion interaction (free ions vs. ion pairs).

Data Presentation

| Species | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Picrate Anion | 2-Butanone | ~380 | 14400 | [1] |

| This compound Ion Pair | 2-Butanone | ~356 | 9440 ± 480 | [1] |

Note: The data presented is from a study of this compound in 2-butanone, where both free picrate anions and this compound ion pairs are present in equilibrium. The spectrum of the free picrate anion was obtained from tetra-n-butylammonium picrate, where ion pairing is minimal.

Experimental Protocol (Typical)

A UV-Vis spectrum of this compound can be obtained using a standard double-beam spectrophotometer.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU at the λmax to ensure adherence to the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Reference: The pure solvent is used as a reference in a matched cuvette.

-

Scan Range: A typical scan range would be from 200 nm to 600 nm.

-

Parameters:

-

Slit Width: 1-2 nm

-

Scan Speed: Medium

-

Data Interval: 1 nm

-

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for obtaining a UV-Vis spectrum of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the vibrational modes of the functional groups present, particularly the nitro groups and the aromatic ring of the picrate anion.

Data Presentation

The following table lists the characteristic IR absorption bands for alkali metal picrates. The spectrum of this compound is expected to be very similar.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad | O-H stretching (water of hydration) |

| ~1630 | Strong | C=C stretching of the aromatic ring |

| ~1560 | Strong | Asymmetric NO₂ stretching |

| ~1330 | Strong | Symmetric NO₂ stretching |

| ~1270 | Medium | C-O stretching (phenyl-oxygen) |

Experimental Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[2]

-

Sample Preparation:

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.

-

The mixture should be ground to a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background: An IR spectrum of the empty sample compartment is recorded as the background.

-

Measurement: The KBr pellet is placed in a sample holder in the IR beam path, and the spectrum is recorded.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

Experimental Workflow: FT-IR Spectroscopy (KBr Pellet)

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei in this compound. ¹H and ¹³C NMR are used to characterize the picrate anion, while ⁷Li or ⁶Li NMR can be used to study the lithium cation.

Data Presentation

¹H NMR Data (Picrate Anion in a Complex)

Note: The following data is for a picrate complex in DMSO-d₆. The chemical shift of the picrate protons in this compound is expected to be very similar.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 2H | Aromatic protons (H-3, H-5) |

¹³C NMR Data (Picrate Anion - Predicted)

Note: Based on the structure of the picrate anion, the following ¹³C NMR signals are expected.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (C-1) |

| ~145 | C-NO₂ (C-2, C-4, C-6) |

| ~125 | C-H (C-3, C-5) |

⁷Li and ⁶Li NMR Data (Typical)

| Nucleus | Chemical Shift Range (ppm) | Reference |

| ⁷Li | -16 to 11 | 1 M LiCl in D₂O (0 ppm) |

| ⁶Li | -16 to 11 | 1 M LiCl in D₂O (0 ppm) |

Experimental Protocol (Typical)

-

Sample Preparation:

-

¹H and ¹³C NMR: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard (e.g., TMS).

-

⁷Li/⁶Li NMR: Dissolve a sufficient amount of this compound in a suitable solvent (e.g., D₂O, THF-d₈) to achieve a concentration of approximately 0.1 M. An external reference of 1 M LiCl in D₂O is commonly used.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

Parameters (Typical for ¹H NMR):

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 s

-

-

Parameters (Typical for ¹³C NMR):

-

Pulse Sequence: Proton-decoupled single pulse

-

Number of Scans: 128 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 s

-

-

Parameters (Typical for ⁷Li NMR):

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 5 s

-

Experimental Workflow: NMR Spectroscopy

Caption: General workflow for obtaining an NMR spectrum.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Lithium Picrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium picrate (B76445), the lithium salt of picric acid, is an energetic material that has garnered interest within various research fields. As with many metallic picrates, its thermal stability is a critical parameter that dictates its handling, storage, and potential applications. This technical guide provides a comprehensive overview of the thermal behavior of lithium picrate, including its decomposition characteristics. The information presented herein is a synthesis of available scientific literature, intended to be a valuable resource for professionals working with or researching this compound.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by a multi-stage decomposition process, which begins with dehydration followed by the exothermic decomposition of the anhydrous salt.

Dehydration

This compound typically exists in a hydrated form. It has been identified to exist as both a monohydrate (Li-picrate·H₂O) and a metastable trihydrate.[1] The dehydration of the crystalline water occurs over a broad temperature range, starting from approximately 350 K (77 °C) and completing around 500 K (227 °C).[1] This process is an important initial step in the thermal decomposition pathway and is observable as an endothermic event in differential scanning calorimetry (DSC) or differential thermal analysis (DTA).

Exothermic Decomposition

Following dehydration, the anhydrous this compound undergoes a rapid and highly exothermic decomposition. The onset of this decomposition occurs at a higher temperature than that of picric acid, indicating a greater thermal stability of the salt.[1] While the precise onset and peak decomposition temperatures from DSC/DTA curves are not consistently reported across the literature, the activation energy for the start of the exothermic decomposition has been determined.

Quantitative Thermal Analysis Data

For ease of comparison and reference, the key quantitative data regarding the thermal stability and decomposition of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Hydration States | Monohydrate (stable), Trihydrate (metastable) | [1] |

| Dehydration Temperature Range | 350 K - 500 K (77 °C - 227 °C) | [1] |

| Activation Energy of Exothermic Decomposition | 127.4 kJ/mol | [1] |

| Heat of Decomposition | Lower than picric acid | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline the methodologies for the synthesis of this compound and its thermal analysis as inferred from related studies on metal picrates.

Synthesis of this compound

A general method for the synthesis of alkali metal picrates involves the reaction of picric acid with the corresponding alkali metal carbonate.[1]

Materials:

-

Picric acid (2,4,6-trinitrophenol)

-

Lithium carbonate (Li₂CO₃)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of picric acid.

-

Slowly add a stoichiometric amount of lithium carbonate to the picric acid solution with constant stirring. Effervescence (release of CO₂) will be observed.

-

Continue stirring until the reaction is complete and all the lithium carbonate has dissolved.

-

The resulting solution of this compound can be concentrated by gentle heating to induce crystallization.

-

The crystals are then collected by filtration and can be dried under vacuum at room temperature.

The logical workflow for the synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the synthesis of this compound.

Thermal Analysis Methodology

The thermal stability and decomposition of this compound are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

-

Alternatively, separate TGA and DSC instruments can be used.

Sample Preparation:

-

A small sample mass (typically 1-5 mg) should be used, especially given the energetic nature of the material.

-

The sample should be placed in an aluminum or other suitable crucible. For DSC measurements where pressure build-up is a concern, hermetically sealed pans with a pinhole may be used.

Experimental Conditions:

-

Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) is often used. This allows for the determination of kinetic parameters such as the activation energy using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

-

Temperature Range: A typical temperature range for the analysis would be from ambient temperature to a point beyond the final decomposition, for instance, 30 °C to 600 °C.

The general workflow for thermal analysis is shown below:

Caption: A diagram of the thermal analysis workflow.

Decomposition Mechanism

The exact decomposition mechanism of this compound has not been extensively detailed in the available literature. However, the decomposition of metal picrates, in general, is a complex process involving the breakdown of the picrate anion. The initial step is believed to be the cleavage of the C-NO₂ bond. The presence of the metal cation influences the stability and decomposition pathway. For alkali metal picrates, the thermal stability is generally higher than that of picric acid itself. The decomposition is expected to produce a mixture of gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and solid residues, which would likely include lithium oxide or lithium carbonate.

A proposed logical relationship for the decomposition process is as follows:

Caption: A simplified diagram of the this compound decomposition.

Conclusion

This technical guide has summarized the available data on the thermal stability and decomposition of this compound. Key findings indicate that it is a hydrated salt that undergoes dehydration before a highly exothermic decomposition. The activation energy for this decomposition has been quantified. While a detailed decomposition mechanism and precise thermal event temperatures require further investigation, the information provided here offers a solid foundation for researchers and professionals. Adherence to the outlined experimental protocols is recommended for obtaining reliable and comparable data. As with all energetic materials, appropriate safety precautions must be taken during the handling and analysis of this compound.

References

The Solubility of Lithium Picrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of lithium picrate (B76445) in water and common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, details a robust experimental protocol for solubility determination, and presents a logical workflow for leveraging this information in practical applications.

Introduction

Lithium picrate (C₆H₂LiN₃O₇), the lithium salt of picric acid, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its solubility is fundamental for its application in synthesis, purification, and formulation development. This guide addresses the current landscape of knowledge regarding the solubility of this compound, acknowledging the limited availability of comprehensive quantitative data in publicly accessible literature. While qualitative descriptions of its solubility in certain solvents are available, a systematic, quantitative dataset across a broad range of organic solvents is not readily found.

This document aims to bridge this gap by not only summarizing the existing qualitative and semi-quantitative information but also by providing a detailed experimental protocol to enable researchers to determine the solubility of this compound in their specific solvent systems.

Solubility of this compound

The solubility of this compound is influenced by the nature of the solvent, particularly its polarity, and the temperature. As an ionic salt, it is generally more soluble in polar solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in water and various common organic solvents. The data is a compilation of qualitative descriptions from the literature and a semi-quantitative estimation for water based on commercially available solutions.

| Solvent Category | Solvent Name | Chemical Formula | Solubility | Temperature (°C) | Notes and Citations |

| Aqueous | Water | H₂O | High (~23.5 g/100 mL) | Ambient | A 1 M solution is commercially available, indicating high solubility.[1] Picric acid is also noted to be very soluble in aqueous solution as its lithium salt.[2] |

| Alcohols | Ethanol (B145695) | C₂H₅OH | Soluble | Not Specified | Used for the recrystallization of this compound, which requires good solubility.[3] |

| Methanol | CH₃OH | Likely Soluble | Not Specified | Picric acid is soluble in methanol, and it is a suitable solvent for the synthesis of other picrate salts.[4] | |

| Ketones | Acetone (B3395972) | CH₃COCH₃ | Soluble | Not Specified | This compound is dissolved in acetone during its synthesis and purification.[5] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble / Insoluble | Not Specified | Used to wash away excess picric acid during the synthesis of this compound, suggesting picric acid is soluble, but this compound is not. |

| Halogenated Hydrocarbons | Dichloromethane | CH₂Cl₂ | Sparingly Soluble / Insoluble | Not Specified | Used for the purification and recrystallization of this compound, where it acts as an anti-solvent to induce precipitation.[5] |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a given solvent. This protocol is a standard and reliable method for generating accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Analytical balance (± 0.0001 g)

-

Temperature probe

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)

-

Syringes

-

Pre-weighed glass vials with caps

-

Vacuum oven or desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired constant temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Periodically check if the concentration of the supernatant is constant to confirm equilibrium.

-

-

Sample Collection and Filtration:

-

Allow the mixture to settle for a few hours at the constant experimental temperature to let the excess solid precipitate.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize temperature changes.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution in the vial.

-

Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the this compound. Alternatively, a desiccator can be used for volatile solvents.

-

Once the solvent is fully evaporated and a constant weight of the dry this compound is achieved, record the final mass of the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtered saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

Formula for Solubility ( g/100 g solvent):

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution.

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

Lithium Picrate: A Technical Guide to its Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium picrate (B76445), the lithium salt of picric acid, is an energetic material with potential applications in various fields of materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known applications, with a focus on its energetic and pyrotechnic characteristics. While quantitative data on some performance parameters remain elusive in open literature, this document consolidates available information to serve as a foundational resource for researchers. Detailed experimental protocols for its synthesis and thermal analysis are presented, alongside visualizations of key processes to facilitate understanding.

Introduction

Lithium picrate, with the chemical formula C₆H₂LiN₃O₇, is a crystalline solid that belongs to the family of metal picrates.[1] Like other picrate salts, it is recognized for its energetic properties.[2] The presence of the picrate anion, derived from the strong acid picric acid (2,4,6-trinitrophenol), imparts explosive characteristics to the compound. The lithium cation, being the lightest alkali metal, influences the salt's density, hygroscopicity, and combustion behavior. This guide explores the material science aspects of this compound, summarizing its known properties and potential applications.

Synthesis and Crystal Structure

Synthesis

This compound is typically synthesized through a neutralization reaction between picric acid and a lithium salt, most commonly lithium carbonate.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

Picric Acid (C₆H₃N₃O₇)

-

Lithium Carbonate (Li₂CO₃)

-

Deionized Water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

-

Procedure:

-

Prepare a 1.15% aqueous solution of picric acid (e.g., dissolve 11.5 g of picric acid in 1 L of deionized water).

-

Slowly add lithium carbonate (7.4 g for every 2 L of 1.15% picric acid solution) to the picric acid solution while stirring. The evolution of carbon dioxide gas will be observed.

-

Continue stirring until the reaction ceases and the solution becomes clear.

-

Pour the solution into a plastic vessel and allow it to dry under draft ventilation to obtain crude crystals of this compound.

-

Dissolve the crude crystals in acetone (e.g., 100 ml).

-

Filter the acetone solution to remove any insoluble impurities.

-

Add the filtrate to a larger volume of dichloromethane (e.g., 2000 ml) to precipitate the purified this compound, leaving unreacted picric acid in the filtrate.

-

Collect the precipitated crystals and dry them in a vacuum chamber.

-

The following diagram illustrates the synthesis workflow:

Crystal Structure

This compound typically crystallizes as a hydrate, specifically this compound monohydrate (C₆H₂LiN₃O₇·H₂O).[1] The presence of water of crystallization is a critical factor influencing its sensitivity and thermal behavior.[1] In its metastable phase, it can exist as a trihydrate.[1] A detailed crystal structure analysis of the monohydrate reveals the coordination of the lithium ion with the picrate anion and water molecules.

Physicochemical and Energetic Properties

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₂LiN₃O₇ | [1] |

| Molecular Weight | 235.04 g/mol (anhydrous) | [1] |

| Appearance | Yellowish crystalline solid | [1] |

| Hydration | Forms a stable monohydrate (·H₂O) | [1] |

Energetic and Thermal Properties

| Property | Value | Reference |

| Decomposition Onset (DSC) | Higher than picric acid | [1] |

| Heat of Decomposition | Lower than picric acid | [1] |

| Activation Energy (Exothermic Decomp.) | 127.4 kJ/mol | [1] |

| Dehydration Temperature (TGA) | 350 K - 500 K (for monohydrate) | [1] |

| Impact Sensitivity | More sensitive than picric acid (qualitative) | [1] |

| Friction Sensitivity | Anhydrous form is more sensitive (qualitative) | [1] |

| Detonation Velocity | Data not available in reviewed literature. |

Experimental Protocol: Thermal Analysis (DSC/TGA) [1]

-

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

-

DSC Procedure:

-

Calibrate the instrument for temperature and heat flow using a standard (e.g., indium).

-

Weigh approximately 0.5 mg of the this compound sample into a gold-evaporated aluminum crimp cell and seal it.

-

Place the sample in the DSC furnace under a nitrogen atmosphere (e.g., 3 MPa).

-

Heat the sample at a constant rate (e.g., 10 K/min) from room temperature to a final temperature (e.g., 823 K).

-

To determine activation energy, perform runs at different heating rates (e.g., 1, 2, 5, 10, and 20 K/min).

-

-

TGA Procedure:

-

Place a known weight of the this compound sample in the TGA furnace.

-

Heat the sample at a controlled rate under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature to determine dehydration and decomposition temperatures.

-

The following diagram illustrates the expected thermal decomposition pathway:

Potential Applications in Materials Science

Energetic Materials and Pyrotechnics

The primary potential application of this compound lies in the field of energetic materials. Its properties suggest it could be used in specific formulations, although its sensitivity may limit its widespread use.

-

Pyrotechnic Colorant: Lithium compounds are known to produce a red color in flames. This compound, containing a high percentage of the picrate anion which acts as an oxidizer, has been considered for red-light-emitting pyrotechnic compositions. However, challenges exist in achieving a pure red color, as the combustion chemistry can be complex.[3][4]

The logical relationship for its use as a pyrotechnic colorant is shown below:

Other Potential Applications

-

Precursor for Other Materials: While not extensively studied, this compound could potentially serve as a precursor for the synthesis of other lithium-containing materials, such as certain metal-organic frameworks (MOFs) or coordination polymers. The picrate ligand can be displaced or modified in subsequent reactions.

-

Battery Research: The initial hypothesis that this compound could find applications in battery technology, perhaps as an electrolyte additive or in energetic battery components, is not supported by significant findings in the reviewed literature. Its inherent instability and energetic nature may pose significant safety challenges in electrochemical systems.

Safety and Handling

This compound is an energetic material and must be handled with extreme caution. As a picrate salt, it is sensitive to shock, friction, and heat.[2] The anhydrous form is reported to be more friction-sensitive than its hydrated form.[1] It is crucial to avoid storing this compound in metal containers to prevent the formation of more sensitive heavy metal picrates. Standard safety protocols for handling explosives should be strictly followed, including the use of personal protective equipment (PPE), working in a well-ventilated area, and using non-sparking tools.

Conclusion

This compound is an energetic material with well-defined synthesis and thermal decomposition characteristics. Its potential as a red-light-emitting agent in pyrotechnics is an area of active interest, though challenges remain. A significant lack of quantitative data on its impact and friction sensitivity, as well as its detonation velocity, in the open literature, hinders a complete assessment of its performance as an energetic material. Further research is required to fully characterize its explosive properties and to explore its potential in other areas of materials science beyond energetic applications. This guide provides a consolidated source of current knowledge to aid future research and development efforts.

References

An In-depth Technical Guide to the Exploratory Studies of Lithium Picrate in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, structural characterization, and thermal properties of lithium picrate (B76445) and its coordination complexes. It is intended to serve as a foundational resource for researchers exploring the applications of these compounds.

Introduction to Lithium Picrate in Coordination Chemistry

This compound, the lithium salt of picric acid, serves as a versatile precursor and component in the field of coordination chemistry. The picrate anion, with its bulky and electron-rich nature, can influence the crystal packing and solubility of the resulting coordination complexes. The small ionic radius and high charge density of the lithium cation lead to unique coordination geometries and bonding characteristics.[1] The study of this compound coordination compounds is crucial for understanding fundamental principles of supramolecular assembly and for the development of novel materials with specific thermal and spectroscopic properties.

Synthesis of this compound and its Coordination Complexes

The synthesis of this compound and its coordination complexes generally involves the reaction of picric acid with a lithium base, followed by the introduction of a coordinating ligand.

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the neutralization of picric acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate.[2][3]

Experimental Protocol: Synthesis of this compound from Lithium Carbonate and Picric Acid [3]

-

Slowly add 7.4 g of lithium carbonate to 2000 ml of a 1.15% aqueous solution of picric acid. The generation of bubbles (carbon dioxide) will be observed.

-

Continue the addition until the reaction ceases and the solution becomes clear.

-

Pour the solution into a plastic vessel and allow it to dry by draft ventilation to obtain crude crystals.

-

Dissolve the crude crystals in 100 ml of acetone (B3395972) and filter the solution to remove any insoluble impurities.

-

Add the filtrate to 2000 ml of dichloromethane (B109758) (CH₂Cl₂) for purification and recrystallization. Unreacted picric acid will be extracted into the filtrate.

-

Collect the resulting crystals of this compound.

2.2. Synthesis of this compound Coordination Complexes

Coordination complexes of this compound are typically synthesized by reacting this compound with a suitable ligand in an appropriate solvent system.

Experimental Protocol: Synthesis of a this compound-18-Crown-6 Complex [2][4]

This synthesis can be achieved through solvent extraction.

-

Prepare a two-phase system of dichloromethane (CH₂Cl₂) and water.

-

Dissolve this compound in the aqueous phase.

-

Dissolve 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) in the organic phase (CH₂Cl₂).

-

Mix the two phases to facilitate the extraction of the this compound into the organic phase through complexation with the crown ether.

-

Separate the organic phase and allow for slow evaporation of the solvent to yield crystals of the Li(H₂O)₂(18C6)Picrate complex.

Experimental Protocol: Synthesis of a Homoditopic Ligand-Lithium Picrate Complex [5]

-

Dissolve the homoditopic tris(tetrahydrofuranyl) ligand in dichloromethane (CH₂Cl₂).

-

Prepare a solution of this compound in acetonitrile (B52724) (CH₃CN).

-

Mix the two solutions. This will result in the deposition of yellow crystals of the 1:2 complex.

Data Presentation

3.1. Crystallographic Data

The crystal structure of coordination complexes provides valuable insights into the coordination environment of the lithium ion.

| Compound | Li(H₂O)₂(18C6)Picrate [2][4] |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.744(2) |

| b (Å) | 11.848(3) |

| c (Å) | 14.532(4) |

| α (°) | 76.33(2) |

| β (°) | 75.80(2) |

| γ (°) | 77.81(2) |

| Z | 2 |

| Coordination Geometry | Distorted Trigonal Bipyramid |

3.2. Thermal Analysis Data

Thermal analysis techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound and its complexes.

| Compound | This compound [3] |

| Hydration State | 1.0 hydrate (B1144303) (stable), 3.0 hydrate (metastable) |

| Dehydration Temperature Range (K) | 350 - 500 |

| Activation Energy of Decomposition (kJ/mol) | 127.4 |

3.3. Spectroscopic Data

Infrared spectroscopy is a key tool for characterizing the functional groups present in this compound and its coordination complexes.

| Compound | Alkali Metal Picrates (including Li-picrate) [3] |

| FT-IR Absorption (cm⁻¹) | ~1270 |

| Assignment | Phenyl group-oxygen atom bond stretching |

Mandatory Visualizations

4.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of a this compound-crown ether complex.

Caption: General workflow for the characterization of this compound complexes.

Concluding Remarks

The exploratory studies on this compound in coordination chemistry reveal a rich and diverse field of research. The ability of the lithium ion to form complexes with various ligands, coupled with the unique properties of the picrate anion, allows for the synthesis of novel materials with tunable structural and thermal characteristics. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area, with potential applications in materials science and beyond. Future work could focus on the synthesis of new coordination polymers and metal-organic frameworks based on this compound, as well as the investigation of their potential catalytic or energetic properties.

References

Methodological & Application

Standard protocol for the synthesis of high-purity Lithium picrate.

I am unable to provide a detailed synthesis protocol for lithium picrate (B76445). The creation of picrate salts involves highly energetic and potentially explosive compounds. Providing step-by-step instructions for the synthesis of such materials would be irresponsible and is against my safety policies.

Handling picric acid and its derivatives requires specialized knowledge, equipment, and stringent safety protocols to prevent accidental detonation, which can be caused by shock, friction, or heat.

For legitimate research and industrial applications, it is critical to consult peer-reviewed scientific literature and established safety manuals, such as those from the National Institute for Occupational Safety and Health (NIOSH) or other relevant government and institutional safety bodies. All work with energetic materials must be conducted in appropriately rated facilities by trained personnel with direct oversight from safety professionals.

Application Notes and Protocols for the Use of Lithium Picrate in Spectrophotometric Analysis of Ion Association

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of lithium picrate (B76445) in the spectrophotometric analysis of ion association, a technique frequently employed in pharmaceutical and chemical analysis.

Introduction to Ion Association Spectrophotometry

Ion-pair extraction spectrophotometry is a sensitive and selective analytical method used for the determination of various ionic compounds. The technique is based on the formation of an ion-pair complex between a drug molecule (which can exist as a cation or an anion) and a suitable counter-ion. This complex, being electrically neutral, can be extracted into an immiscible organic solvent. The concentration of the extracted complex is then determined spectrophotometrically.

Picrate salts, including lithium picrate, are widely used as counter-ions due to the strong color of the picrate anion, which allows for sensitive detection in the visible region of the electromagnetic spectrum. The formation of a stable, colored ion-pair with the analyte of interest enables its quantification even at low concentrations.

Principle of the Method

The fundamental principle involves the reaction of a drug, typically one containing a basic nitrogen atom that can be protonated to form a cation (Drug-H⁺), with the picrate anion (Pic⁻) from this compound. This reaction forms a stable, colored ion-pair complex (Drug-H⁺:Pic⁻).

Drug-H⁺ (aq) + Pic⁻ (aq) ⇌ [Drug-H⁺:Pic⁻] (aq)

This ion-pair is then extracted into a suitable organic solvent.

[Drug-H⁺:Pic⁻] (aq) ⇌ [Drug-H⁺:Pic⁻] (org)

The absorbance of the yellow-colored complex in the organic phase is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of the drug in the sample. This relationship is governed by the Beer-Lambert law.

Applications in Pharmaceutical Analysis

This method is particularly useful for the quantitative determination of a wide range of pharmaceutical compounds, including:

-

Alkaloids

-

Antihistamines

-

Antipsychotics

-

Local anesthetics

-

Beta-blockers

The technique is valuable in quality control laboratories for the assay of drugs in their pure form and in pharmaceutical formulations. It offers a cost-effective alternative to more complex chromatographic techniques.

Experimental Protocols

Protocol 1: Preparation of Reagents

-

This compound Solution (1 x 10⁻³ M):

-

Accurately weigh 0.235 g of this compound.

-

Dissolve in deionized water and transfer to a 1000 mL volumetric flask.

-

Make up to the mark with deionized water.

-

Store in an amber-colored bottle to protect from light.

-

-

Standard Drug Solution (100 µg/mL):

-

Accurately weigh 10 mg of the reference standard of the drug.

-

Dissolve in a suitable solvent (e.g., 0.1 M HCl for basic drugs) in a 100 mL volumetric flask.

-

Make up to the mark with the same solvent.

-

-

Buffer Solution (pH 4.0):

-

Prepare a standard acetate (B1210297) buffer solution by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.

-

Adjust the pH to 4.0 using a pH meter.

-

-

Organic Solvent:

-

Use analytical grade chloroform (B151607) or dichloromethane.

-

Protocol 2: Construction of a Calibration Curve

-

Into a series of 125 mL separatory funnels, pipette aliquots of the standard drug solution to cover a concentration range of 2-20 µg/mL.

-

To each funnel, add 5.0 mL of the buffer solution (pH 4.0) and 5.0 mL of the this compound solution.

-

Add 10.0 mL of the organic solvent (e.g., chloroform) to each funnel.

-

Shake the funnels vigorously for 2 minutes and then allow the layers to separate for 10 minutes.

-

Drain the organic layer into a 10 mL volumetric flask containing a small amount of anhydrous sodium sulfate (B86663) to remove any traces of water.

-

Make up to the mark with the organic solvent if necessary.

-

Measure the absorbance of the yellow-colored solution at the λmax (typically around 410-420 nm) against a reagent blank prepared in the same manner but without the drug.

-

Plot a graph of absorbance versus concentration to obtain the calibration curve.

Protocol 3: Analysis of a Pharmaceutical Formulation (e.g., Tablets)

-

Weigh and finely powder 20 tablets of the pharmaceutical formulation.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of the active drug.

-

Transfer the powder to a 100 mL volumetric flask and add about 70 mL of 0.1 M HCl.

-

Sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up to the volume with 0.1 M HCl and filter the solution.

-

Dilute a suitable aliquot of the filtrate with deionized water to obtain a concentration within the range of the calibration curve.

-

Proceed as described in Protocol 2 (steps 2-7).

-

Determine the concentration of the drug in the sample from the calibration curve.

Data Presentation

The quantitative data obtained from the spectrophotometric analysis should be summarized for clarity and easy comparison.

Table 1: Optical Characteristics and Validation Parameters for the Spectrophotometric Analysis of a Hypothetical Drug using this compound

| Parameter | Value |

| λmax (nm) | 415 |

| Beer's Law Limit (µg/mL) | 2.0 - 18.0 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.2 x 10⁴ |

| Sandell's Sensitivity (µg cm⁻²) | 0.025 |

| Regression Equation (y = mx + c) | y = 0.048x + 0.005 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.75 |

Note: These values are representative and will vary depending on the specific drug and experimental conditions.

Table 2: Representative Data for Calibration Curve

| Concentration (µg/mL) | Absorbance (at 415 nm) |

| 2.0 | 0.101 |

| 4.0 | 0.198 |

| 8.0 | 0.389 |

| 12.0 | 0.582 |

| 16.0 | 0.773 |

| 18.0 | 0.869 |

Visualizations

Logical Relationship of Ion-Pair Formation and Extraction

Caption: Ion-pair formation and extraction process.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for spectrophotometric drug analysis.

Application of Lithium Picrate as a Lithium-Ion Source in Non-Aqueous Batteries: A Review of Available Data

Despite a comprehensive search for data regarding the application of lithium picrate (B76445) as a lithium-ion source in non-aqueous batteries, there is a significant lack of publicly available scientific literature, quantitative data, and standardized experimental protocols on this specific topic. Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

Extensive searches have been conducted to gather information on the key performance indicators of lithium picrate-based electrolytes, including ionic conductivity, electrochemical stability, and battery cycling performance. However, these searches did not yield the specific quantitative data necessary to populate comparative tables or to serve as a basis for detailed experimental methodologies.

General information on non-aqueous electrolytes for lithium-ion batteries is abundant, with a strong focus on commonly used lithium salts such as lithium hexafluorophosphate (B91526) (LiPF₆), lithium tetrafluoroborate (B81430) (LiBF₄), and lithium perchlorate (B79767) (LiClO₄). These established salts are typically dissolved in organic carbonate solvents like propylene (B89431) carbonate (PC), ethylene (B1197577) carbonate (EC), and dimethyl carbonate (DMC). The characterization and performance of electrolytes based on these conventional salts are well-documented.

In contrast, literature detailing the specific electrochemical behavior of the picrate anion in a battery electrolyte system is scarce. To fulfill the request for detailed application notes, data on the following would be required:

-

Ionic Conductivity: Quantitative values of ionic conductivity for this compound dissolved in various non-aqueous solvents at different concentrations and temperatures.

-